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molecular formula C8H14O2 B3048138 2-Propenyl trimethylacetate CAS No. 15784-26-6

2-Propenyl trimethylacetate

Cat. No. B3048138
M. Wt: 142.2 g/mol
InChI Key: GVVKBARIYRBZHC-UHFFFAOYSA-N
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Patent
US05081287

Procedure details

A stirred solution of 11.6 grams (0.20 mole) of 2-propen-1ol in 100 ml of pyridine was heated to reflux. To this was added dropwise 24.1 grams (0.02 mole) of trimethylacetyl chloride. The exothermic reaction caused the reaction mixture temperature to become excessive. The heat source was removed, and the reaction mixture was cooled in an ice bath. The addition of the acid chloride was continued to completion. Upon completion of addition, the reaction mixture was warmed to reflux where it stirred for one hour. After this time the reaction mixture was cooled to ambient temperature where it stood for 60 hours. The reaction mixture was shaken with 700 ml of water, and the organic layer was separated. The aqueous layer was washed with two 15o ml portions of diethyl ether. The washes and the organic layer were combined and washed with two 75 ml portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. Low boiling volatile materials were removed from the oil by distillation under reduced pressure (b.p. 87°-100° C./21 mm), yielding 12.3 grams of 2-propenyl trimethylacetate as a residue. The nmr spectrum was consistent with the proposed structure.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].[CH3:5][C:6]([CH3:11])([CH3:10])[C:7](Cl)=[O:8]>N1C=CC=CC=1>[CH3:5][C:6]([CH3:11])([CH3:10])[C:7]([O:4][CH2:1][CH:2]=[CH2:3])=[O:8]

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C=C)O
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
24.1 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
The heat source was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled in an ice bath
ADDITION
Type
ADDITION
Details
The addition of the acid chloride
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux where it
WAIT
Type
WAIT
Details
stood for 60 hours
Duration
60 h
STIRRING
Type
STIRRING
Details
The reaction mixture was shaken with 700 ml of water
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The aqueous layer was washed with two 15o ml portions of diethyl ether
WASH
Type
WASH
Details
washed with two 75 ml portions of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
CUSTOM
Type
CUSTOM
Details
were removed from the oil by distillation under reduced pressure (b.p. 87°-100° C./21 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)OCC=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 432.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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